molecular formula C8H11NOS B13165910 4-Amino-1-(thiophen-3-yl)butan-2-one

4-Amino-1-(thiophen-3-yl)butan-2-one

Cat. No.: B13165910
M. Wt: 169.25 g/mol
InChI Key: QYQGTJWIBSJUOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-(thiophen-3-yl)butan-2-one is a compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science . This compound, with its unique structure, has garnered interest for its potential biological and chemical properties.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(thiophen-3-yl)butan-2-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of the carbonyl group can produce alcohols.

Mechanism of Action

The mechanism of action of 4-Amino-1-(thiophen-3-yl)butan-2-one involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and receptors, modulating their activity. For instance, thiophene derivatives have been shown to inhibit kinases and other enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-(thiophen-3-yl)butan-2-one is unique due to its specific substitution pattern on the thiophene ring, which can lead to distinct biological and chemical properties

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

4-amino-1-thiophen-3-ylbutan-2-one

InChI

InChI=1S/C8H11NOS/c9-3-1-8(10)5-7-2-4-11-6-7/h2,4,6H,1,3,5,9H2

InChI Key

QYQGTJWIBSJUOV-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CC(=O)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.